![molecular formula C15H21O6Tl B232044 N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c] CAS No. 18172-22-0](/img/structure/B232044.png)
N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c] is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c] is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes and signaling pathways, which can lead to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
Studies have shown that N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c] has various biochemical and physiological effects. The compound has been shown to reduce inflammation, induce apoptosis in cancer cells, and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c] in lab experiments include its potential therapeutic applications and its ability to inhibit certain enzymes and signaling pathways. However, the limitations of using this compound include its complex synthesis method, limited availability, and potential toxicity.
Zukünftige Richtungen
For research on N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c] include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications. Additionally, research could focus on identifying potential analogs of this compound that may have improved properties.
Synthesemethoden
The synthesis of N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c] involves several steps, including the preparation of the starting materials and the reaction conditions. The synthesis of this compound is complex and requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c] has shown potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-oxidant properties.
Eigenschaften
CAS-Nummer |
18172-22-0 |
---|---|
Produktname |
N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c] |
Molekularformel |
C15H21O6Tl |
Molekulargewicht |
385.4 g/mol |
IUPAC-Name |
N-(3,4,5,14-tetramethoxy-13-oxo-10-tetracyclo[9.5.0.02,7.012,16]hexadeca-1(11),2,4,6,14-pentaenyl)formamide |
InChI |
InChI=1S/C21H23NO6/c1-25-13-8-11-16-15-10(7-14(26-2)20(27-3)21(15)28-4)5-6-12(22-9-23)18(16)17(11)19(13)24/h7-9,11-12,17H,5-6H2,1-4H3,(H,22,23) |
InChI-Schlüssel |
FJZDQQBCWBPSFW-UHFFFAOYSA-N |
SMILES |
COC1=CC2C(C1=O)C3=C2C4=C(C(=C(C=C4CCC3NC=O)OC)OC)OC |
Kanonische SMILES |
COC1=CC2C(C1=O)C3=C2C4=C(C(=C(C=C4CCC3NC=O)OC)OC)OC |
Andere CAS-Nummern |
18172-22-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.